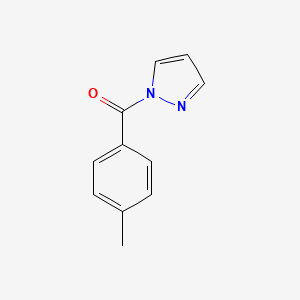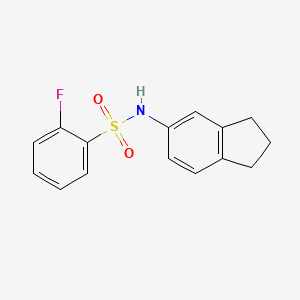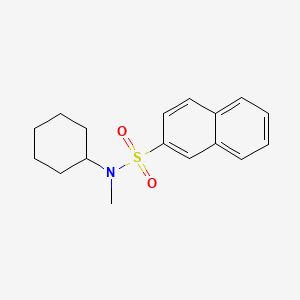
(4-methylphenyl)(1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group attached to a pyrazole ring via a methanone linkage. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-methylbenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
(4-methylphenyl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring or the 4-methylphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: 4-methylbenzoic acid and pyrazole-1-carboxylic acid.
Reduction: (4-methylphenyl)(1H-pyrazol-1-yl)methanol.
Substitution: Substituted pyrazole derivatives and substituted 4-methylphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4-methylphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- (4-methylphenyl)(1H-pyrazol-4-yl)methanone
- (4-methylphenyl)(1H-pyrazol-3-yl)methanone
- (4-methylphenyl)(1H-pyrazol-5-yl)methanone
Uniqueness
(4-methylphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(4-methylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12-13/h2-8H,1H3 |
InChIキー |
JLEZLBRAIULGQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylethyl 4-[4-(6-bromo-1,3-benzodioxol-5-yl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14931591.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14931599.png)
![N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B14931606.png)
![N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14931607.png)
![3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14931609.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)

![N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931618.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)




![1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)
